![molecular formula C19H13BrN2O2 B2853781 methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-87-7](/img/structure/B2853781.png)
methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound that is a derivative of indole . It has been extracted from marine Streptomyces sp. 060524 . Its unique conformation potentially endows it with significant biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride with 1- (2.21 g, 12 mmol). The mixture was refluxed for 3 hours, until the TLC indicated the reaction was completed . The solvent was then evaporated to dryness, yielding the crude product that was then purified to obtain a single crystal of high quality .Molecular Structure Analysis
The molecular structure of “this compound” is C19H17BrN2O2 . It is orthorhombic, P212121 (no. 19), with a = 9.3764(3) Å, b = 9.7644(3) Å, c = 17.9519(6) Å, V = 1643.58(9) Å3, Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include CH activation of the vinyl and aryl moieties, followed by reductive elimination and reoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its crystal structure, which indicates the presence of intermolecular N-H…O hydrogen bond . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Antidiabetic Agent Research
Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for potential antidiabetic applications. One study synthesized compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3), and tested them for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. Notably, a compound identified as DM5 exhibited potent antidiabetic activity (Choudhary et al., 2011).
Antifilarial Chemotherapy
Another significant area of research involves the use of substituted 9H-pyrido[3,4-b]indoles in antifilarial chemotherapy. Various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown promising results against Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi, key species in filarial infections. The study highlighted that specific substituents at positions 1 and 3 in beta-carbolines enhance antifilarial activity (Srivastava et al., 1999).
Mass Spectrometry Applications
The compound and its derivatives have been used in mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Studies have explored the use of beta-carbolines as matrices for MALDI/TOF-MS in analyzing proteins and sulfated oligosaccharides, demonstrating their effectiveness in both positive and negative modes (Nonami et al., 1997).
Analytical Chemistry and Food Safety
In the realm of analytical chemistry and food safety, derivatives of this compound have been identified in studies focusing on the detection and quantification of heterocyclic amines in foodstuffs, particularly in thermally processed meat. These compounds are implicated in various human diseases and have been analyzed using methodologies like LC-MS and LC-MS/MS (Crotti et al., 2010).
将来の方向性
特性
IUPAC Name |
methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLARVHEQRFRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)
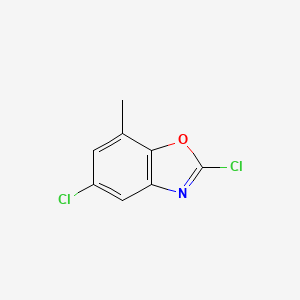
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)
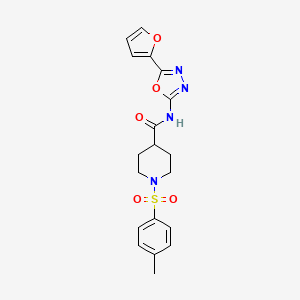
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
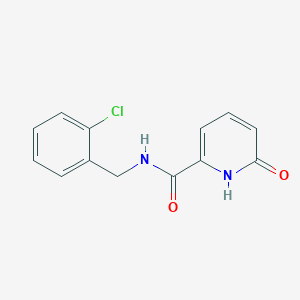
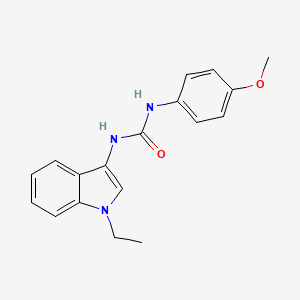
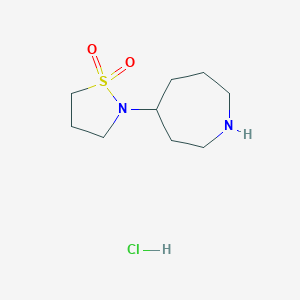

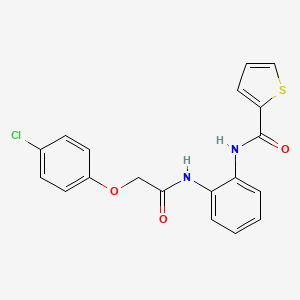
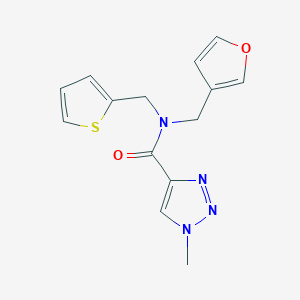
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)
